

Structural Characterization Guide: Methyl 2-(2-bromo-3-chlorophenyl)acetate

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Compound of Interest

Compound Name: Methyl 2-(2-bromo-3-chlorophenyl)acetate

CAS No.: 1021089-12-2; 41024-33-3

Cat. No.: B2630147

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Executive Summary: The Regiochemistry Challenge

The primary challenge in synthesizing **Methyl 2-(2-bromo-3-chlorophenyl)acetate** is confirming the 2-Bromo, 3-Chloro substitution pattern.

- **The Risk:** Electrophilic aromatic substitution or starting material contamination often yields the 2-Bromo-4-chloro or 2-Bromo-5-chloro isomers.
- **The Solution:** While NMR and MS can suggest structure, SC-XRD is the only technique that unambiguously distinguishes the spatial positions of the Bromine (Br) and Chlorine (Cl) atoms due to their distinct electron densities.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

This section compares the "performance" of analytical methods in validating the molecular structure.

Method A: Single Crystal X-Ray Diffraction (SC-XRD) – The Gold Standard

- Role: Absolute confirmation of atomic connectivity and halogen positioning.
- Mechanism: Diffracts X-rays based on electron density. Br () is significantly more electron-dense than Cl (), making them easily distinguishable in the electron density map.
- Performance Metrics:
 - Resolution: < 0.8 Å required for precise bond lengths.
 - Confidence: 99.9% (Unambiguous).

Reference Crystallographic Parameters (CSD Standards): Use these ranges to validate your experimental crystal data.

Parameter	Theoretical/Expected Range	Structural Significance
C–Br Bond Length	1.88 – 1.91 Å	Typical for aryl bromides. significantly longer than C–Cl.
C–Cl Bond Length	1.72 – 1.75 Å	Typical for aryl chlorides.
C–C–Br Angle	120° ± 2°	Deviation indicates steric strain from the adjacent substituent.
Torsion (O=C–C–C)	60° – 90°	The ester tail typically twists out of the phenyl plane.
Space Group	or	Most common for achiral organic esters (centrosymmetric).

Method B: Nuclear Magnetic Resonance (NMR) – The Workhorse

- Role: Routine purity and identity check.

- Limitation: Distinguishing the 2,3-substitution from 2,4- or 2,5- patterns relies on subtle coupling constant () differences. Without 2D-NOESY experiments, assignment can be ambiguous.
- Diagnostic Signals (1H NMR, 400 MHz, CDCl₃):
 - 3.70 (s, 3H, -OCH₃)
 - 3.85 (s, 2H, -CH₂-)
 - Aromatic Region: Three protons. Look for a triplet (or dd) for the H-5 proton and two doublets for H-4/H-6.

Method C: Mass Spectrometry (GC-MS) – The Confirmation

- Role: Confirming the presence of one Br and one Cl.
- Performance: Excellent for elemental composition but blind to regiochemistry (cannot distinguish 2,3- from 2,4-isomers).
- Key Data Point: Look for the characteristic isotope pattern:
 - M+ (100%)
 - M+2 (~130%)
 - M+4 (~30%)
 - Note: This specific ratio confirms the presence of
and

Experimental Protocol: Generating SC-XRD Data

To obtain the definitive X-ray structure, follow this optimized crystallization and refinement workflow.

Phase 1: Crystallization Screening

The ester is likely a low-melting solid or oil. High-quality crystals are required.

- Solvent System: Dissolve 50 mg in 2 mL Methanol/Ethanol (1:1).
- Method: Slow evaporation at 4°C.
- Alternative: Vapor diffusion using Dichloromethane (solvent) and Hexane (antisolvent).
- Target: Colorless blocks or prisms > 0.1 mm.

Phase 2: Data Collection Strategy

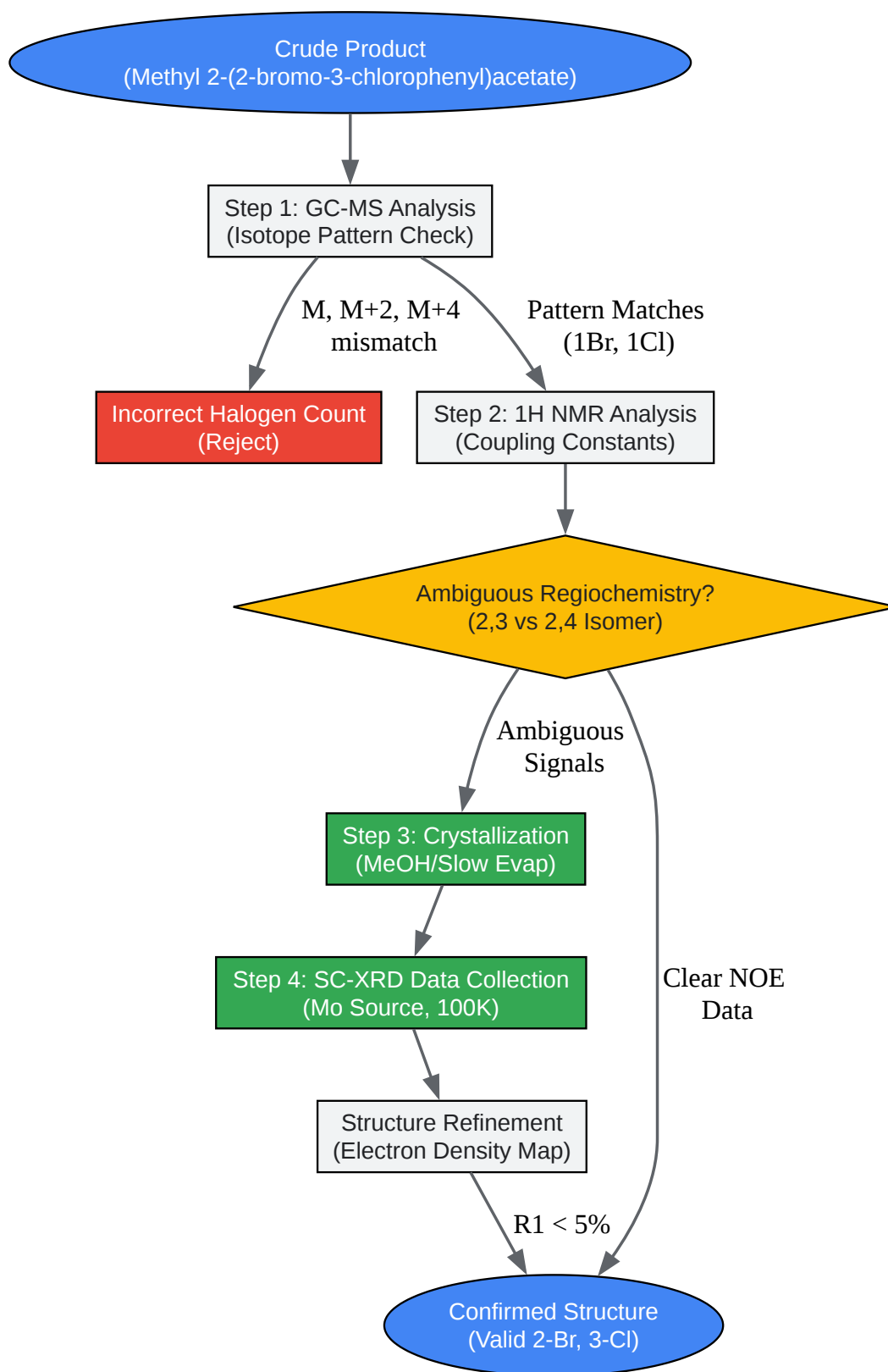
- Temperature: Collect at 100 K (Cryostream) to reduce thermal motion of the heavy halogens.
- Source: Mo-K α (Å) is preferred over Cu-K α to minimize absorption effects from Bromine.
- Resolution: Aim for

Phase 3: Refinement (Critical Step)

- Halogen Assignment: During structure solution (SHELXT), assign the heaviest peak to Br and the second heaviest to Cl.
- Validation: Check the Thermal Ellipsoids. If the Br atom is assigned as Cl, the ellipsoid will be tiny (too much electron density for a Cl model). If Cl is assigned as Br, the ellipsoid will "blow up" (too little density).
- Disorder: Check for rotational disorder of the phenyl ring, though the 2,3-substitution usually locks the conformation.

Visualization: Regiochemistry Validation Workflow

The following diagram illustrates the decision logic for validating the structure, highlighting where SC-XRD provides unique value.



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Figure 1: Decision matrix for structural validation. SC-XRD is the critical resolution step when NMR data is ambiguous regarding halogen positioning.

References

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